3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one

anticancer SAR cytotoxic activity halogen positional effect

This 5-arylidene-2-thioxothiazolidin-4-one derivative offers a distinct advantage for your research. Its N-3 (3-chlorophenyl) group is linked to higher cytotoxic activity than 4-chloro analogs, and the C-5 (4-ethoxybenzylidene) creates a unique push-pull electronic system. Crucially, it avoids atropisomerism, providing a single, well-defined molecular entity for structure-based drug design and biophysical assays.

Molecular Formula C18H14ClNO2S2
Molecular Weight 375.9 g/mol
Cat. No. B5999170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one
Molecular FormulaC18H14ClNO2S2
Molecular Weight375.9 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C18H14ClNO2S2/c1-2-22-15-8-6-12(7-9-15)10-16-17(21)20(18(23)24-16)14-5-3-4-13(19)11-14/h3-11H,2H2,1H3/b16-10-
InChIKeyJYOYGMSODYTBKW-YBEGLDIGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one (CAS 301229-54-9): Procurement-Relevant Identity and Class Context


3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one (CAS 301229-54-9) is a fully substituted 5-arylidene-2-thioxothiazolidin-4-one (rhodanine derivative) bearing a 3-chlorophenyl group at the N-3 position and a 4-ethoxybenzylidene moiety at the C-5 exocyclic methylene . Its molecular formula is C₁₈H₁₄ClNO₂S₂ with a molecular weight of 375.89 g·mol⁻¹ . This compound belongs to the 2-thioxothiazolidin-4-one (rhodanine) scaffold—a privileged heterocyclic chemotype extensively investigated for kinase inhibition, antimicrobial activity, anticancer potential, and nonlinear optical (NLO) properties [1]. It is distributed as a member of Sigma-Aldrich's AldrichCPR collection of rare and unique chemicals, supplied in 10 mg unit size without vendor-collected analytical data .

Why Generic Substitution Fails: Position-Specific Pharmacophoric Requirements Differentiate 3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one from Close Rhodanine Analogs


Within the 2-thioxothiazolidin-4-one class, both the N-3 aryl substituent and the C-5 benzylidene group independently govern electronic structure, conformational preference, and target engagement. Published structure–activity relationship (SAR) studies demonstrate that the position of halogen substitution on the N-aryl ring directly modulates cytotoxic potency: 3-chloro-substituted derivatives exhibit higher activity than their 4-chloro counterparts across multiple tumor cell lines [1]. Simultaneously, the electron-donating 4-ethoxy group on the benzylidene establishes a push–pull electronic system with the electron-withdrawing 2-thioxo-thiazolidinone core, influencing HOMO–LUMO gap, charge-transfer character, and NLO response [2]. Replacing either the 3-chlorophenyl N-substituent with a 4-ethoxyphenyl or 2-ethoxyphenyl group—or swapping the 4-ethoxybenzylidene for a 4-chlorobenzylidene—produces a compound with meaningfully altered electronic and conformational properties, as evidenced by X-ray crystallographic and cyclic voltammetric data on closely related analogs [3]. Generic substitution therefore risks compromising both biological SAR alignment and photophysical functionality.

Quantitative Differential Evidence for 3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one: Head-to-Head and Cross-Study Comparator Data


Meta-Chloro N-Aryl Substitution Confers Superior Cytotoxic SAR Alignment Relative to Para-Chloro Analogs

In a systematically studied series of twelve 2-thioxothiazolidin-4-one derivatives evaluated against four human tumor cell lines (HeLa, HT29, A549, MCF-7), the 3-chloro-substituted compounds consistently exhibited higher cytotoxic activity than their 4-chloro-substituted counterparts [1]. The most potent compound in the series (5c) bearing a halogen-substituted aryl moiety delivered IC₅₀ values of 28.3 µM (HeLa), 24.5 µM (HT29), 26.6 µM (A549), and 28.6 µM (MCF-7) [1]. The study explicitly reports the potency order for halogen positional isomers as F > Cl > Br, and within the chloro series, the 3-chloro position outperforms the 4-chloro position [1]. The target compound's 3-chlorophenyl N-substitution places it in the higher-activity positional isomer category, whereas the widely available comparator 5-(4-Chloro-benzylidene)-3-(4-ethoxy-phenyl)-2-thioxo-thiazolidin-4-one (CAS 300817-92-9) bears a para-chloro substitution pattern predicted by SAR to yield lower cytotoxic potency.

anticancer SAR cytotoxic activity halogen positional effect thiazolidinone pharmacophore

Distinct Push–Pull Electronic Architecture: 4-Ethoxy Donor on Benzylidene Creates Different HOMO–LUMO Profile vs. 4-Chloro-Benzylidene Comparators

The target compound features a 4-ethoxy (OEt) electron-donating group on the benzylidene ring coupled to the electron-withdrawing 2-thioxothiazolidin-4-one core, creating a donor–π–acceptor (D–π–A) push–pull system. In contrast, the closest structurally characterized analog, (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one (CBBTZ), places the electron-withdrawing chlorine on the benzylidene and the electron-donating ethoxy on the N-phenyl ring, resulting in a fundamentally reversed electronic vector [1]. Cyclic voltammetry measurements on CBBTZ in dichloromethane yielded HOMO = 6.42 eV and LUMO = 3.42 eV (HOMO–LUMO gap = 3.00 eV) [1]. Replacing the 4-chlorobenzylidene with 4-ethoxybenzylidene (as in the target compound) is expected to raise the HOMO energy (stronger donor character) and alter the HOMO–LUMO gap, directly affecting charge-transfer absorption wavelength, first hyperpolarizability (β), and suitability for optoelectronic applications [2].

push-pull chromophore HOMO-LUMO gap donor-acceptor nonlinear optics organic electronics

Absence of Atropisomeric Chirality: N-3 (3-Chlorophenyl) Lacks the C2 Axis Present in N-3 (2-Alkoxyaryl) Analogs, Simplifying Conformational Analysis

The MDPI Molecules 2012 study demonstrated that 5-arylidene-3-N(2-alkyloxyaryl)-2-thioxothiazolidin-4-ones exhibit chirality induced by a C₂ axis of chirality arising from restricted rotation around the N-3–aryl bond when the aryl ring bears an ortho-alkoxy substituent [1]. The target compound's N-3 substituent is 3-chlorophenyl, which lacks the ortho-alkoxy group. Consequently, the target compound does not possess this atropisomeric axis, resulting in a simpler conformational landscape. X-ray crystallographic data for the related compound (Z)-5-(4-nitrobenzylidene)-3-N(3-chlorophenyl)-2-thioxothiazolidin-4-one (NCTh) confirms that N-3 (3-chlorophenyl)-bearing analogs crystallize in the triclinic P-1 space group without evidence of atropisomerism [2]. This structural feature simplifies NMR spectral interpretation, chiral chromatographic analysis, and computational modeling compared to 2-ethoxyphenyl-substituted analogs.

atropisomerism C2 chirality axis conformational analysis X-ray crystallography thiazolidinone stereochemistry

Procurement Specification Differentiation: AldrichCPR Rare Chemical Status vs. Multi-Source Availability of Positional Isomers

The target compound (CAS 301229-54-9) is distributed exclusively through Sigma-Aldrich's AldrichCPR program (Product No. S54462, 10 mg unit) as part of a curated collection of rare and unique chemicals . Sigma-Aldrich explicitly states that no analytical data is collected for this product and the buyer assumes responsibility for identity and purity confirmation . In contrast, the close positional isomer 5-(2-Chloro-benzylidene)-3-(4-ethoxy-phenyl)-2-thioxo-thiazolidin-4-one (CAS 299953-76-7) is available from AK Scientific (Catalog No. 2147CG) at a declared purity of 95% . Another positional isomer, (Z)-5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one (CAS 300817-92-9), is listed on multiple supplier platforms including ChemicalBook . The simpler analog 5-(3-Chloro-benzylidene)-2-thioxo-thiazolidin-4-one (CAS 23622-20-0, MW 255.74) is also an AldrichCPR item but lacks the N-3 aryl and C-5 ethoxy substitution that defines the target compound's full pharmacophoric complexity [1].

chemical sourcing AldrichCPR rare chemical collection supplier specification procurement differentiation

Scaffold-Level Kinase Inhibitory Potential: 2-Thioxothiazolidin-4-one Chemotype Demonstrates Submicromolar ASK1 Inhibition, Supporting the Target Compound's Screening Relevance

A systematic screening program combining in silico docking (DOCK 4.0, targeting the ATP-binding site of ASK1) and in vitro kinase assays evaluated a commercial library of diverse chemotypes, identifying 2-thioxothiazolidin-4-one derivatives as a validated ASK1 inhibitor scaffold [1]. The most active compound from the initial screen inhibited ASK1 with IC₅₀ = 2 µM [1]. Further optimization of the 5-(5-phenyl-furan-2-ylmethylene)-2-thioxothiazolidin-4-one series yielded PFTA-1 with submicromolar activity (IC₅₀ = 0.65 µM), and the final optimized lead bearing a butyric acid R₁ substituent achieved IC₅₀ = 0.2 µM [1]. Molecular docking revealed that PFTA-1 binds simultaneously to the hinge region and the phosphate-binding region of the ATP-binding cleft—a binding mode not observed for the other nine compounds in the focused library [1]. While the target compound was not among the specific derivatives tested, its 2-thioxothiazolidin-4-one core and 5-arylidene substitution pattern place it within the same privileged chemotype, supporting its use as a screening candidate for kinase inhibitor discovery programs.

kinase inhibition ASK1 apoptosis signal-regulating kinase 2-thioxothiazolidin-4-one virtual screening

Recommended Application Scenarios for 3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one Based on Differential Evidence


Kinase Inhibitor Screening Libraries Requiring Meta-Chloro N-Aryl Substitution

The published SAR establishing that 3-chloro N-aryl substitution yields higher cytotoxic activity than 4-chloro substitution [1], combined with the validated ASK1 inhibitory activity of the 2-thioxothiazolidin-4-one scaffold (IC₅₀ range 0.2–2 µM for optimized derivatives) [2], supports deploying the target compound in focused kinase inhibitor screening decks. Its N-3 (3-chlorophenyl) group aligns with the higher-activity positional isomer category, while the C-5 (4-ethoxybenzylidene) provides a distinct donor-substituted benzylidene not represented in published ASK1 inhibitor series. This combination enables exploration of substitution-dependent kinase selectivity beyond the published furan-containing leads.

Push–Pull Chromophore Development for Nonlinear Optical (NLO) and Organic Electronic Materials

The target compound's donor–π–acceptor architecture—with the 4-ethoxy donor on the benzylidene and the 2-thioxothiazolidin-4-one acceptor core—represents a reversed electronic vector relative to the well-characterized CBBTZ chromophore (HOMO 6.42 eV, LUMO 3.42 eV) [3]. This structural inversion is predicted to produce distinct first hyperpolarizability (β) values and charge-transfer absorption characteristics, as supported by DFT studies on the closely related NCTh compound bearing the identical N-3 (3-chlorophenyl) group [4]. The target compound is suitable for comparative structure–property relationship studies in organic photovoltaic exciton-blocking layer (EBL) development and NLO material screening.

Atropisomerism-Free Thiazolidinone Scaffold for Conformationally Defined Medicinal Chemistry

Unlike N-3 (2-alkoxyaryl)-substituted analogs that possess a C₂ chirality axis and require chiral separation [5], the target compound's N-3 (3-chlorophenyl) group avoids atropisomerism. X-ray crystallographic confirmation of the triclinic P-1 space group for NCTh (same N-3 substituent) validates the absence of conformational chirality in 3-chlorophenyl-substituted derivatives [4]. This makes the target compound advantageous for structure-based drug design, protein crystallography soaking experiments, and biophysical assays where a single well-defined molecular entity is required.

Cytotoxic SAR Expansion Studies Against Solid Tumor Cell Line Panels

The established cytotoxic SAR trend favoring 3-chloro over 4-chloro substitution (HeLa, HT29, A549, MCF-7 panels) [1] positions the target compound as a logical extension candidate for structure–activity relationship expansion. Its 4-ethoxybenzylidene group introduces an electron-donating substituent at C-5 not represented in the original 2014 study's compound set, enabling exploration of electronic effects on antiproliferative potency. Procurement of this specific substitution pattern allows direct head-to-head comparison with the published 5c lead compound (IC₅₀ 24.5–28.6 µM) under identical assay conditions.

Quote Request

Request a Quote for 3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.